
N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolyl compounds with tert-butyl groups has been a subject of interest due to their potential biological activities. In the first study, a molecule with a nicotinoyl moiety, thiazolidin-4-one ring, and a 3,5-di-tert-butyl-4-hydroxyphenyl group was synthesized and showed significant anti-inflammatory activity . Another research synthesized a compound with a 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl) moiety and determined its crystal structure, indicating a meticulous approach to understanding the molecular configuration . A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides were also designed and synthesized, with some showing potent antiproliferative activity against cancer cell lines . Lastly, N-aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines were synthesized using a green chemistry approach, with some compounds exhibiting moderate to strong cytotoxic activities .
Molecular Structure Analysis
The molecular structure of these thiazolyl compounds is crucial for their biological activity. The crystal structure of one such compound was determined using single-crystal X-ray diffraction, revealing that crystal water participates in intermolecular hydrogen bonds, forming an octatomic ring via an intramolecular hydrogen bond . This detailed analysis of the molecular structure helps in understanding the compound's interactions at the atomic level, which is essential for its antitumor activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are noteworthy. For instance, the reduction of a benzylidene-thiazol-2-amine with NaBH4 was used to synthesize the compound with antitumor activity . The use of a H2O2-NaBr Brominating circulatory system in a mild condition was employed to synthesize the key intermediate for N-aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines . These reactions highlight the innovative approaches taken to synthesize these biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely tied to their biological activities. For example, the anti-inflammatory molecule's hypothesized anti-atherosclerotic activity is suggested to be due to its anti-inflammatory, hypolipidemic, and antioxidant potential . The antitumor activities of the synthesized compounds were evaluated in vitro, with some showing the ability to induce apoptosis and cause cell cycle arrest . The cytotoxicity assays further revealed the potential of these compounds as cancer therapeutics .
Aplicaciones Científicas De Investigación
Photophysical Properties and Applications : The compound has been studied for its role in excited-state intramolecular proton transfer (ESIPT) reactions. ESIPT compounds like t-MTTH, which is closely related to N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide, have been used in the development of white organic light-emitting diodes (WOLEDs). These materials exhibit tunable emission from blue to yellow, including white-light luminescence, and are promising for optoelectronic applications (Zhang et al., 2016).
Insecticidal Activity : Derivatives of N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide have shown significant insecticidal activities. For instance, N-tert-butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles demonstrate good insecticidal activities against pests like Plutella xylostella L. and Culex pipiens pallens (Wang et al., 2011).
Antitumor Activity : Certain thiazol-2-amine derivatives, including those with a tert-butyl group, have been evaluated for their antitumor properties. These compounds have shown significant inhibitory activity against cancer cell lines like HeLa and A549 (Wu et al., 2017).
Antimicrobial Properties : Compounds containing the 1,3,4-thiadiazole moiety, which is structurally similar to N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide, have been investigated for their antimicrobial properties. These derivatives demonstrate significant antibacterial and antifungal activities (Ameen & Qasir, 2017).
Antibacterial Activity in Conjunction with Cell-Penetrating Peptides : N-(thiazol-2-yl)benzenesulfonamides, in combination with cell-penetrating peptides like octaarginine, have shown emergent antibacterial activity. This suggests a unique mode of action when used in conjunction with a cell-penetrating peptide (Ratrey et al., 2021).
Mecanismo De Acción
While the specific mechanism of action for “N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide” is not available, thiazole compounds are known to have various biological activities. For instance, some thiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Safety and Hazards
While the specific safety and hazards information for “N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide” is not available, a related compound, “tert-Butyl (4- (hydroxymethyl)thiazol-2-yl)carbamate”, has been classified with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12-5-7-13(8-6-12)24(21,22)10-9-15(20)19-16-18-14(11-23-16)17(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQAJKJWKLBNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(tert-butyl)thiazol-2-yl)-3-tosylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


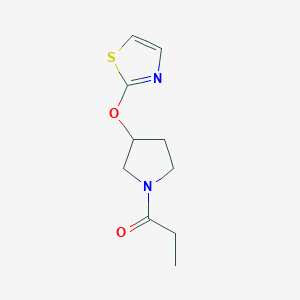
![4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic Acid](/img/structure/B2515037.png)
![cyclopropyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2515039.png)
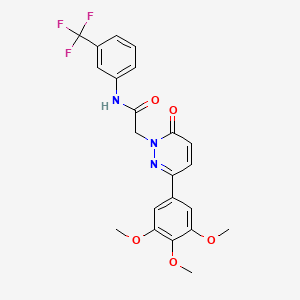
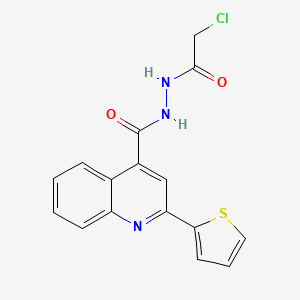
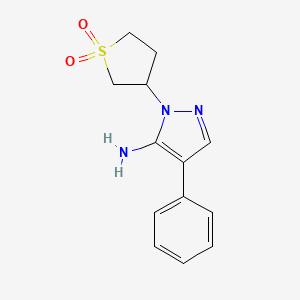
![N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2515044.png)
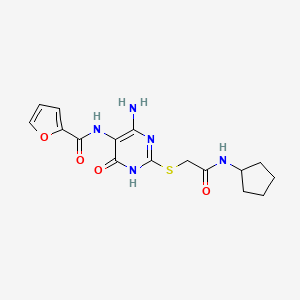

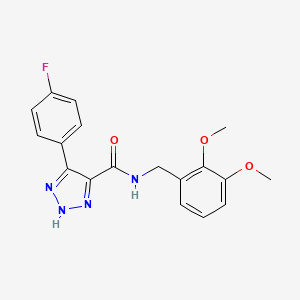
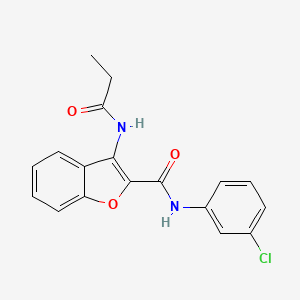

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-cyclopentylacetamide](/img/structure/B2515058.png)